
Neu5Ac-alpha-4MU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5Ac-alpha-4MU, also known as 4-Methylumbelliferyl alpha-D-N-acetylneuraminic acid, is a synthetic derivative of sialic acid. This compound is commonly used in biochemical and enzymatic assays due to its fluorogenic properties. Sialic acids are key components of glycoconjugates and play crucial roles in various biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neu5Ac-alpha-4MU is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid under specific reaction conditions. The process may include steps such as protection and deprotection of functional groups, activation of carboxyl groups, and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The production process is designed to ensure consistency, high yield, and cost-effectiveness. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Neu5Ac-alpha-4MU undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is its hydrolysis by sialidases, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product .
Common Reagents and Conditions
Hydrolysis: Sialidases are the primary enzymes used for the hydrolysis of this compound. The reaction typically occurs under mild acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a highly fluorescent compound. This property makes it useful for sensitive and quantitative detection of sialidase activity .
Scientific Research Applications
Neu5Ac-alpha-4MU has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of sialidases and other glycosidases.
Biology: The compound is employed in cell biology to investigate cell-cell interactions, glycan structures, and the role of sialic acids in cellular processes.
Medicine: this compound is used in diagnostic assays to detect sialidase activity in various diseases, including bacterial and viral infections.
Mechanism of Action
Neu5Ac-alpha-4MU exerts its effects primarily through its interaction with sialidases. Upon enzymatic cleavage by sialidases, the compound releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence allows for the sensitive detection and quantification of sialidase activity. The molecular targets of this compound include various sialidases found in pathogens and host cells, which play roles in infection, immune response, and cellular communication .
Comparison with Similar Compounds
Neu5Ac-alpha-4MU is unique due to its fluorogenic properties, which make it highly useful in enzymatic assays. Similar compounds include:
4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.
4-Methylumbelliferyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays.
Properties
IUPAC Name |
sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13?,14-,17?,18-,19?,21?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXBDLJYKMDAI-VEHDCLMCSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B7796169.png)
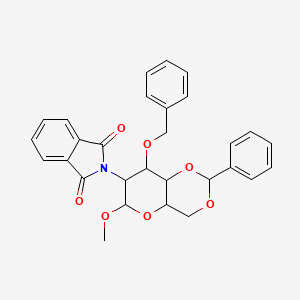

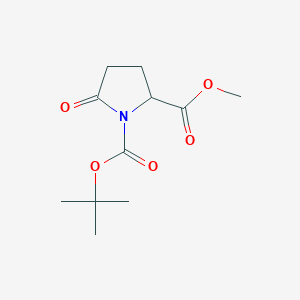



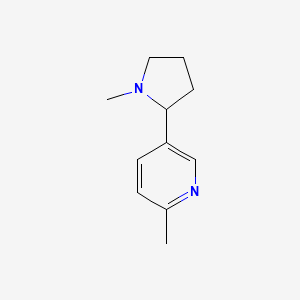
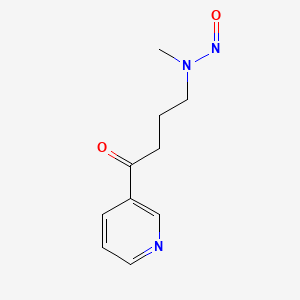



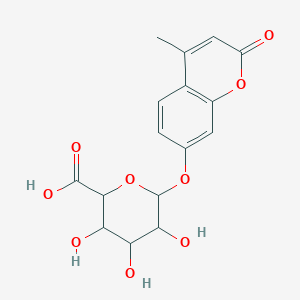
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7796259.png)
